molecular formula C5H8O3 B3044194 Ethyl pyruvate (3,3,3-D3) CAS No. 66966-38-9

Ethyl pyruvate (3,3,3-D3)

Cat. No. B3044194
CAS RN: 66966-38-9
M. Wt: 119.13 g/mol
InChI Key: XXRCUYVCPSWGCC-BMSJAHLVSA-N
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Description

Ethyl pyruvate (3,3,3-D3) is an oxo carboxylic acid . It is a labelled analogue of Ethyl pyruvate . It has been found in Zanthoxylum schinifolium . Ethyl pyruvate has been shown to have robust neuroprotective effects via its anti-inflammatory, anti-oxidative and anti-apoptotic functions .


Synthesis Analysis

Ethyl pyruvate has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component . It has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation and differentiation .


Molecular Structure Analysis

The molecular formula of Ethyl pyruvate (3,3,3-D3) is C5H8O3 . The average mass is 119.134 Da and the monoisotopic mass is 119.066177 Da .


Chemical Reactions Analysis

Ethyl pyruvate can undergo asymmetric Henry reaction with nitromethane to form α-hydroxy β-nitro esters . It can be used as the model compound for α-ketoesters to study the mechanism of enantioselective hydrogenation reactions .

Scientific Research Applications

1. Critical Illnesses and Organ Dysfunction

Ethyl pyruvate (EP), a derivative of pyruvic acid, has shown promise in ameliorating organ dysfunction in various critical illnesses. Studies have demonstrated its effectiveness in improving survival and mitigating organ dysfunction in preclinical models of severe sepsis, acute respiratory distress syndrome, burn injury, acute pancreatitis, and stroke. It also enhances cardiac function post-coronary ischemia and reperfusion. EP's pharmacological effects, including the suppression of inflammation, are distinct from those exerted by pyruvate anion (Fink, 2008); (Fink, 2007).

2. Anti-inflammatory and Cytoprotective Actions

EP's role as a reactive oxygen species (ROS) scavenger is noteworthy. It has been effective in improving organ function in animal models of oxidant-mediated cellular injury. Its stability compared to pyruvate in aqueous solutions makes it a more viable therapeutic option. The biochemical mechanisms responsible for its pharmacological effects, particularly its anti-inflammatory actions, are of significant interest (Kao & Fink, 2010).

3. Hemodynamics and Lipid Peroxidation

In a porcine model of resuscitated hyperdynamic endotoxemia, EP showed promise in improving systemic and hepatosplanchnic hemodynamics. It also prevented lipid peroxidation, indicating its potential in managing oxidative stress and improving hemodynamic stability (Hauser et al., 2005).

4. Antineoplastic Activities

EP has displayed significant antineoplastic activities. It can induce apoptosis and hinder the growth of liver cancer, affecting key pathways like HMGB1-RAGE and AKT. This highlights its potential role in cancer treatment (Cheng et al., 2014).

5. Effects on Central Nervous System

EP has shown potential in treating neurodegenerative diseases like multiple sclerosis. It can reduce CNS infiltrates, the number of activated macrophages/microglia, and influence the gut-associated lymphoid tissue, indicating its role in managing inflammatory immune response in the CNS (Djedovic et al., 2017).

6. Protection Against Endotoxemia and Sepsis

EP has been shown to inhibit caspase-11-dependent cell pyroptosis, offering protection against endotoxemia and sepsis. This identifies it as a potential inhibitor against LPS-mediated activation of cytoplasmic caspase-11 and gasdermin D, contributing to the understanding of its protective action in experimental sepsis and endotoxemia (Qiu et al., 2019).

Mechanism of Action

CTI-01, a novel anti-inflammatory agent, inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body’s inflammatory response . Ethyl pyruvate has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation and differentiation .

Safety and Hazards

Ethyl pyruvate is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . It is also advised to take precautionary measures against static discharge . Immediate change of contaminated clothing is suggested along with preventive skin protection . Hands and face should be washed after working with the substance .

Future Directions

Ethyl pyruvate has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component . The possibility to apply Ethyl pyruvate as a treatment for such diseases in humans is being discussed .

properties

IUPAC Name

ethyl 3,3,3-trideuterio-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCUYVCPSWGCC-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyruvate-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl pyruvate (3,3,3-D3)
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